
O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride
Overview
Description
O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H19ClN2O4S2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of Carbamate Hydrochloride are ion channel proteins . These proteins play a crucial role in regulating the flow of ions across cell membranes, which is essential for a variety of cellular processes, including the transmission of nerve impulses.
Mode of Action
Carbamate Hydrochloride interacts with its targets by establishing proximity to the pore in ion channel proteins . This interaction can influence the behavior of the ion channels, potentially altering their function.
Biochemical Analysis
Biochemical Properties
Carbamate Hydrochloride plays a significant role in biochemical reactions, particularly in the study of ion channels. . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with ion channels, affecting their gating and conductance properties . These interactions are crucial for understanding the mechanisms of ion channel function and regulation.
Cellular Effects
Carbamate Hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating ion channel activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on ion channels can lead to changes in membrane potential and ion flux, which are essential for cellular communication and homeostasis . Additionally, carbamate Hydrochloride may alter the expression of genes involved in ion transport and cellular metabolism, further influencing cell function.
Molecular Mechanism
The molecular mechanism of action of carbamate Hydrochloride involves its binding interactions with biomolecules, particularly ion channels. The compound binds to specific sites on ion channels, modulating their activity by either inhibiting or activating them . This binding can lead to changes in the conformation of the ion channel, affecting its gating properties and ion conductance. Additionally, carbamate Hydrochloride may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in ion transport and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbamate Hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that carbamate Hydrochloride can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to carbamate Hydrochloride in in vitro or in vivo studies may lead to changes in cellular function, including alterations in ion channel activity and gene expression.
Dosage Effects in Animal Models
The effects of carbamate Hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in ion channel activity and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of carbamate Hydrochloride may result in toxic or adverse effects, including disruptions in ion homeostasis and cellular signaling pathways.
Metabolic Pathways
Carbamate Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity and function. The compound can affect metabolic flux and metabolite levels by modulating the activity of ion channels and other proteins involved in cellular metabolism . These interactions are essential for maintaining cellular homeostasis and energy balance.
Transport and Distribution
Within cells and tissues, carbamate Hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The transport and distribution of carbamate Hydrochloride are crucial for its effectiveness in modulating ion channel activity and cellular metabolism.
Subcellular Localization
The subcellular localization of carbamate Hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for the compound’s activity and function, as they determine its interactions with ion channels and other biomolecules . Understanding the subcellular localization of carbamate Hydrochloride is crucial for elucidating its mechanisms of action and effects on cellular function.
Properties
IUPAC Name |
2-methylsulfonylsulfanylethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S2.ClH/c1-10(2)5-4-9-8(11)14-6-7-15-16(3,12)13;/h4-7H2,1-3H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASFNRFBAGWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)OCCSS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Acridine derivatives, including amsacrine, methyl N-(4'-(9-acridinylamino)-phenyl)carbamate hydrochloride (AMCA), and methyl N-(4'-(9-acridinylamino)-3-methoxy-phenyl) methane sulfonamide (mAMSA), primarily target DNA topoisomerase II (topo II) [, , , , ]. Topo II is an enzyme crucial for DNA replication and repair, making it a viable target for anticancer therapies.
A: These compounds stabilize the complex formed between topo II and DNA, leading to the accumulation of DNA double-strand breaks [, , , , ]. These breaks are cytotoxic and ultimately lead to cell death, making these compounds effective against rapidly dividing cancer cells.
A: Yes, mammalian cells express two isoforms of topo II: alpha and beta [, , ]. Interestingly, research suggests that some acridine analogs, like AMCA, might have a higher affinity for topo II beta []. This selectivity could have implications for their efficacy against different types of cancer cells.
A: Studies have identified specific mutations in the topo II beta gene that confer resistance to acridine derivatives [, , , ]. For example, the mutation E522K in topo II beta reduces drug-stimulated DNA cleavage, leading to resistance to AMCA and mAMSA []. Understanding these mutations is crucial for developing strategies to overcome drug resistance.
A: Calcium ions play a crucial role in the DNA cleavage activity of topo II []. Interestingly, the mutation P732L in topo II beta abolishes DNA cleavage in the presence of calcium, leading to drug resistance []. This finding highlights the importance of considering the role of metal ions in the development of topo II inhibitors.
A: Yes, some carbamate analogs of amsacrine, such as AMCA, demonstrate significant activity against non-cycling cells, unlike amsacrine itself [, , ]. This characteristic makes them potentially valuable for targeting dormant tumor cells, which are often resistant to conventional chemotherapy.
A: While in vitro assays are valuable for initial screening and mechanistic studies, they may not fully represent the complex tumor microenvironment []. Factors like drug penetration, metabolism, and the presence of drug efflux pumps can significantly impact drug efficacy in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B13575.png)

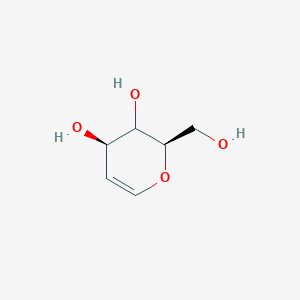
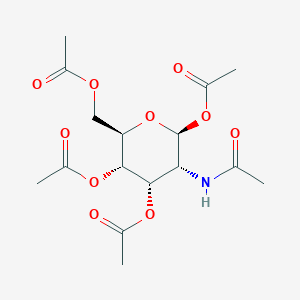
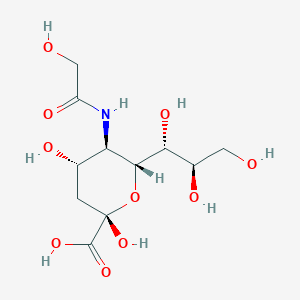
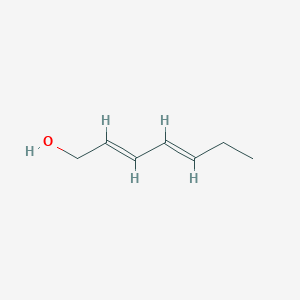

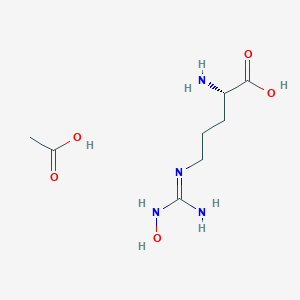
![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)
![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)



